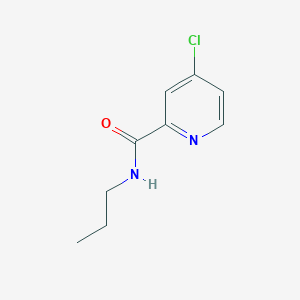
1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
The compound “1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylic acid group. The 3,4-dichlorophenyl group suggests the presence of a phenyl (benzene) ring with chlorine atoms at the 3rd and 4th positions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of polar groups (like the carboxylic acid) and nonpolar groups (like the phenyl ring) could give it both polar and nonpolar characteristics .Applications De Recherche Scientifique
Corrosion Inhibition
Triazole derivatives, including those structurally related to 1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, have been studied for their potential in corrosion inhibition, particularly for mild steel in acidic media. These compounds exhibit significant inhibition efficiencies, suggesting their utility in protecting metals from corrosion in industrial applications (Lagrenée et al., 2002).
Antimicrobial and Anticancer Activities
Novel β-carboline derivatives tethered with the 1,2,3-triazole ring have shown promising cytotoxic and antibacterial activities. Some derivatives, specifically those incorporating the 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole moiety, exhibited significant cytotoxic activity against certain cancer cell lines and antibacterial efficacy, highlighting their potential in medicinal chemistry and drug development (Salehi et al., 2016).
Pharmaceutical Chemistry
The synthesis and structural characterization of compounds incorporating this compound have been documented, with applications in the design of new pharmaceutical agents. These studies focus on the potential of these compounds in developing new therapeutic agents with improved biological activities (Shuang-hu, 2014).
Material Science and Chemistry
Research has explored the utility of triazole derivatives in materials science, including their role in luminescent materials and as components in energetic materials. These studies investigate how the structural attributes of triazole derivatives affect their physical properties and potential applications in advanced materials (Wang et al., 2007).
Mécanisme D'action
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3O2/c10-6-2-1-5(3-7(6)11)14-4-8(9(15)16)12-13-14/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHAUSBZPMOLNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=N2)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![[2-(Cyclopentyloxy)-5-methylphenyl]boronic acid](/img/structure/B1451808.png)


